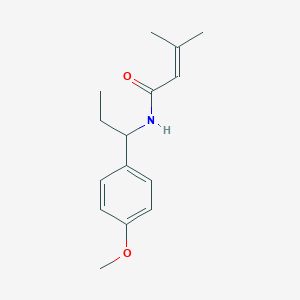
n-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide is an organic compound with a complex structure that includes a methoxyphenyl group, a propyl chain, and a butenamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide typically involves multiple steps. One common method starts with the preparation of 1-(4-methoxyphenyl)propylamine, which is then reacted with appropriate reagents to form the final compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as platinum-carbon under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-3-methylbut-2-enamide
- N-(1-(4-Methoxyphenyl)ethyl)-3-methylbut-2-enamide
- N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enol
Uniqueness
N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a propyl chain and a butenamide moiety. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
N-[1-(4-methoxyphenyl)propyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-5-14(16-15(17)10-11(2)3)12-6-8-13(18-4)9-7-12/h6-10,14H,5H2,1-4H3,(H,16,17) |
Clave InChI |
GBZNCZHCRHSFSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)NC(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)


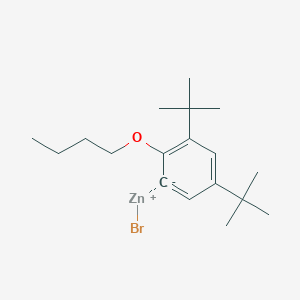
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
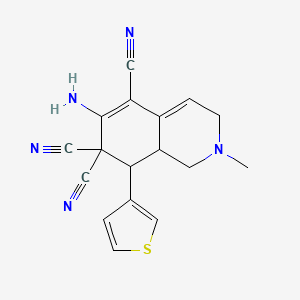

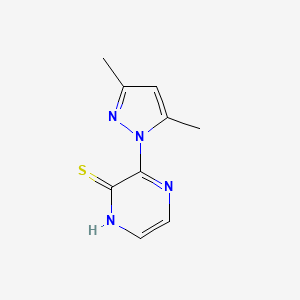
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
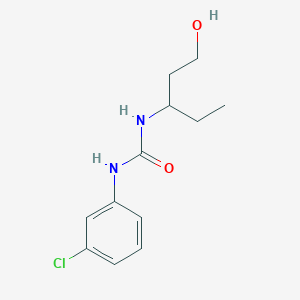
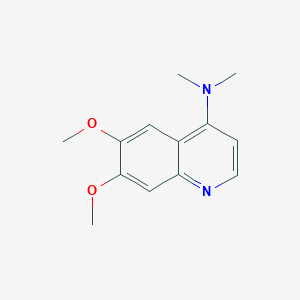
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)

